2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol

Electrochromic materials Donor-acceptor polymers Optical contrast

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol (CAS 859851-01-7), also referred to as 2-hydroxymethyl-3,4-ethylenedioxythiophene, is a hydroxymethyl-functionalized derivative of 3,4-ethylenedioxythiophene (EDOT). The hydroxymethyl group is covalently attached at the 5-position of the thieno[3,4-b][1,4]dioxin fused ring system, placing the substituent directly on the thiophene ring rather than on the ethylenedioxy bridge.

Molecular Formula C7H8O3S
Molecular Weight 172.2 g/mol
CAS No. 859851-01-7
Cat. No. B1609525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol
CAS859851-01-7
Molecular FormulaC7H8O3S
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESC1COC2=C(SC=C2O1)CO
InChIInChI=1S/C7H8O3S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4,8H,1-3H2
InChIKeyLRWVQOFWMRDMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol (CAS 859851-01-7) – Key Functionalized EDOT Monomer for Differentiated Conducting Polymer Procurement


2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol (CAS 859851-01-7), also referred to as 2-hydroxymethyl-3,4-ethylenedioxythiophene, is a hydroxymethyl-functionalized derivative of 3,4-ethylenedioxythiophene (EDOT). The hydroxymethyl group is covalently attached at the 5-position of the thieno[3,4-b][1,4]dioxin fused ring system, placing the substituent directly on the thiophene ring rather than on the ethylenedioxy bridge . The monomer serves as a versatile building block for electroactive conducting polymers, including poly(hydroxymethyl-3,4-ethylenedioxythiophene) (PEDOT-MeOH) and donor–acceptor copolymers, where the hydroxymethyl functionality enables aqueous electropolymerization, post-polymerization functionalization, and incorporation into low-bandgap optoelectronic materials .

Why 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol Cannot Be Replaced by Other EDOT Derivatives in Procurement


Although EDOT-based monomers constitute a large family, the positional isomerism of the hydroxymethyl substituent critically determines the electronic properties, polymerizability, thermal stability, and ultimate device performance of the resulting polymers. The 5-yl isomer (CAS 859851-01-7), in which the –CH₂OH group resides on the electron-rich thiophene ring, differs fundamentally from the more widely available 2-yl isomer (CAS 146796-02-3) bearing the substituent on the ethylenedioxy bridge . Simple substitution with an unfunctionalized EDOT or a different positional isomer can lead to a >25°C shift in melting point, altered onset oxidation potential, reduced aqueous solubility, and significantly diminished electrochromic contrast and switching speed . Without precise structural control, the reproducible synthesis of high-performance donor–acceptor copolymers, biosensor matrices, or electrochromic devices cannot be guaranteed.

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol – Quantified Differentiation Evidence for Scientific Selection


Polymers Incorporating 5-yl EDOT Units Deliver 74.8% Optical Contrast vs. 64.5% for the Non-EDOT Analog

The donor–acceptor polymer P1, synthesized using the 5-yl EDOT monomer as the donor unit, achieves a significantly higher optical contrast (ΔT%) of 74.8% at 1600 nm and a faster response time of 0.6 s compared to the structurally analogous polymer P2 (4-ethylthiophene donor unit; ΔT% = 64.5%, response time = 2.4 s) . The coloration efficiency of P1 is 285.8 cm²/C. Moreover, the optical bandgap (E_g) of P1 is 1.26 eV, substantially lower than the 1.54 eV of P2, directly attributable to the electron-donating character and enhanced conjugation provided by the 5-yl EDOT moiety .

Electrochromic materials Donor-acceptor polymers Optical contrast

5-yl Isomer Exhibits a Melting Point of 68°C vs. 39–43°C for the 2-yl Isomer – Critical for Handling and Storage

The 5-yl isomer (CAS 859851-01-7) displays a melting point of 68°C , while the 2-yl isomer (CAS 146796-02-3) melts at 39–43°C . This >25°C difference in melting point reflects enhanced crystalline lattice stability, making the 5-yl isomer solid at ambient laboratory temperatures and reducing the risk of liquefaction during shipping or storage.

Thermal stability Isomer differentiation Monomer procurement

PEDOT-MeOH Film-Based Biosensor Achieves a Vitamin C Detection Limit of 1 μM with 95.6 μA mM⁻¹ cm⁻² Sensitivity

Electropolymerized PEDOT-MeOH film, derived from the 5-yl monomer, was employed as an immobilization matrix for an electrochemical vitamin C biosensor. The biosensor exhibited a wide linear detection range from 3 × 10⁻⁶ mol/L to 1.2 × 10⁻² mol/L, a low detection limit of 1 μmol/L, and a high sensitivity of 95.6 μA mM⁻¹ cm⁻² . The relative standard deviation was 0.43% over 20 successive assays, and the biosensor retained 93.5% bioactivity after 15 days of storage .

Electrochemical biosensor Vitamin C detection PEDOT-MeOH matrix

PEDOT-MeOH Homopolymer Demonstrates a Band Gap of 1.54 eV, Lower than Standard PEDOT (~1.6–1.7 eV)

Electrosynthesized PEDOT-MeOH homopolymer exhibits a deep HOMO energy level of –5.31 eV and a very low optical band gap of 1.54 eV . In comparison, unfunctionalized PEDOT typically shows a band gap of approximately 1.6–1.7 eV . The electron-donating hydroxymethyl substituent on the thiophene ring raises the HOMO level and reduces the band gap, enhancing visible-light absorption and electrochromic properties.

Band gap engineering Conjugated polymers Optoelectronics

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol – High-Impact Application Scenarios Based on Verified Quantitative Differentiation


High-Contrast Electrochromic Displays and Smart Windows

The 5-yl EDOT monomer serves as a donor unit in donor–acceptor polymers achieving 74.8% optical contrast and 0.6 s switching time . Formulators developing fast-switching, high-contrast electrochromic devices should prioritize this isomer over the 2-yl variant or non-EDOT analogs to maximize display performance.

Stable Monomer Procurement for Reproducible Polymer Synthesis

With a melting point of 68°C, the 5-yl isomer remains solid under standard laboratory conditions, unlike the 2-yl isomer (39–43°C) . This thermal stability simplifies storage, handling, and accurate gravimetric dispensing, making it the preferred choice for laboratories requiring batch-to-batch consistency.

Electrochemical Biosensor Fabrication for Pharmaceutical Analysis

PEDOT-MeOH films electropolymerized from this monomer provide a robust biosensing matrix with a detection limit of 1 μM for vitamin C and sensitivity of 95.6 μA mM⁻¹ cm⁻², along with excellent long-term stability . Researchers developing amperometric sensors for clinical or pharmaceutical quality control can leverage this established performance benchmark.

Low-Bandgap Optoelectronic and Photovoltaic Materials

The homopolymer PEDOT-MeOH exhibits a band gap of 1.54 eV, reduced relative to standard PEDOT . This makes the monomer a compelling building block for organic photovoltaics, photodetectors, and other applications where a narrower band gap enhances light harvesting in the visible spectrum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.